molecular formula C19H21N3O3 B14958120 6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14958120
M. Wt: 339.4 g/mol
InChI Key: XNGSEQSYIMRUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a synthetic small molecule based on an isoxazolopyridine core, a scaffold recognized for its diverse bioactivity and relevance in medicinal chemistry research. This carboxamide derivative is designed for scientific investigation and is provided for Research Use Only; it is not intended for diagnostic or therapeutic applications. The structural architecture of this compound, featuring an isoxazolo[5,4-b]pyridine framework, is closely related to compounds studied for their interaction with biological targets. Isoxazole derivatives are a significant class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities in scientific literature, including immunosuppressive and receptor-modulating properties . Specifically, some isoxazole derivatives have been reported to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and modulate the activity of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are implicated in neurological signaling pathways . The incorporation of the 4-methoxybenzyl group to the core structure is a common strategy in drug discovery to fine-tune a molecule's physicochemical properties and its interaction with biological systems. Researchers can utilize this compound as a key intermediate or a chemical probe for developing new therapeutic agents, studying structure-activity relationships (SAR), and investigating mechanisms of action in fields such as immunology and neuroscience.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H21N3O3/c1-11(2)16-9-15(17-12(3)22-25-19(17)21-16)18(23)20-10-13-5-7-14(24-4)8-6-13/h5-9,11H,10H2,1-4H3,(H,20,23)

InChI Key

XNGSEQSYIMRUQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.

    Fusing the Pyridine Ring: The isoxazole ring is then fused to a pyridine ring through a series of condensation reactions.

    Introduction of Substituents: The isopropyl, methoxybenzyl, and methyl groups are introduced through various substitution reactions, often involving the use of organometallic reagents and catalysts.

    Formation of the Carboxamide Group:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the aromatic rings.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound belonging to the isoxazole family. It has a unique structure featuring an isoxazole ring fused with a pyridine moiety, along with an isopropyl group and a methoxybenzyl substituent. Compounds within the isoxazole family have diverse biological activities. Specifically, 6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has been studied for its potential anti-inflammatory and neuroprotective properties. Its unique structure allows it to interact with various enzymes and receptors, potentially leading to significant biological effects. The exact mechanisms remain to be fully elucidated through further research involving structure-activity relationship analyses.

Potential Applications

6-Isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide and related compounds have potential applications in:

  • Medicinal Chemistry and Pharmacology The compound is a valuable candidate for further research in these fields due to its dual substitution pattern that enhances its reactivity and potential interactions with biological targets compared to similar compounds.
  • Drug discovery and development Its structural features suggest possible interactions with biological targets such as enzymes and receptors, which may influence various physiological processes, making it a candidate for further research in these fields.

Studies focusing on the interaction of 6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide with biological targets are ongoing. Preliminary findings suggest that its unique structure allows it to interact with various enzymes and receptors, potentially leading to significant biological effects. The specific interactions with biological targets, such as enzymes and receptors, are still under investigation, but preliminary studies suggest it may modulate cellular processes through enzyme inhibition or receptor activity modulation.

Anti-inflammatory and Neuroprotective Properties

Research indicates that 6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has been studied for its potential anti-inflammatory and neuroprotective properties.

Other Isoxazole[5,4-b]pyridines

Mechanism of Action

The mechanism of action of 6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name 6-Position Substituent N-Substituent Molecular Formula Molecular Weight CAS Number Source
6-Isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide Isopropyl 4-Methoxybenzyl C20H23N3O3 353.42 g/mol Not provided Target compound
6-Cyclopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide Cyclopropyl 4-Methoxybenzyl C19H19N3O3 337.37 g/mol 949814-23-7
(5-Chloro-2-hydroxy-phenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone Methanone 5-Chloro-2-hydroxyphenyl C15H11ClN2O3 302.71 g/mol Not provided
Key Observations:

6-Position Substituent: The isopropyl group in the target compound increases steric bulk and lipophilicity compared to the smaller cyclopropyl group in its analog . This may enhance membrane permeability but reduce aqueous solubility. The methanone substituent in ’s compound introduces a ketone group, altering electronic properties and hydrogen-bonding capacity .

N-Substituent :

  • Both the target compound and its cyclopropyl analog share the 4-methoxybenzyl group, which likely improves metabolic stability due to the electron-donating methoxy group .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (353.42 g/mol) compared to the cyclopropyl analog (337.37 g/mol) suggests reduced solubility, a critical factor in drug design .

Crystallographic and Structural Insights

The crystal structure of (5-chloro-2-hydroxy-phenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone () reveals:

  • Hydrogen-bonding networks : Involving O1–H1···N1 interactions (bond angle: 117.5°) and C–H···O contacts, stabilizing the lattice .
  • Bond lengths : The isoxazole C–O bond length is 1.378 Å, typical for aromatic heterocycles, ensuring rigidity .

While the target compound lacks crystallographic data, its shared core suggests similar stability. The 4-methoxybenzyl group may introduce additional van der Waals interactions absent in the methanone derivative .

Functional Group Impact on Bioactivity

  • Isoxazole vs. Pyridazine Cores: Compounds in (e.g., I-6273) feature pyridazine or isoxazole cores attached to phenethylamino benzoates. These lack the fused bicyclic system of the target compound, likely reducing planarity and target affinity .
  • Anti-Infection Potential: The cyclopropyl analog () is listed under anti-infection pathways, implying that the target compound’s isopropyl variant may exhibit modified efficacy or toxicity profiles due to altered pharmacokinetics .

Biological Activity

6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Its unique structural features, including an isoxazole ring fused with a pyridine moiety and various substituents, suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and neuroprotective properties, as well as its interactions with various biological targets.

Chemical Structure

The chemical structure of 6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can be represented as follows:

C18H18N2O4\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_4

Molecular Weight: 326.3 g/mol

Biological Activity Overview

Research indicates that compounds within the isoxazole family exhibit diverse biological activities. The specific activities of 6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide include:

  • Anti-inflammatory Properties: Preliminary studies suggest that the compound may possess anti-inflammatory effects, potentially through modulation of inflammatory pathways.
  • Neuroprotective Effects: There is evidence to support its role in neuroprotection, possibly by interacting with neuroreceptors or modulating neuronal signaling pathways.

The exact mechanisms through which 6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide exerts its biological effects are still under investigation. However, it is believed to interact with various enzymes and receptors, leading to significant biological outcomes. The compound may act by:

  • Enzyme Inhibition: Interfering with specific enzymatic pathways involved in inflammation and neurodegeneration.
  • Receptor Modulation: Binding to neurotransmitter receptors or other cellular receptors to influence signaling cascades.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds in the isoxazole family. Below are summarized findings from relevant research:

StudyCompoundFindings
Isoxazole derivativesIdentified anti-inflammatory and CNS-depressant activities in similar compounds.
Structure-activity relationship analysisDemonstrated that modifications on the isoxazole ring significantly affect biological activity.
Neuroprotective studiesShowed potential neuroprotective effects in models of neurodegeneration.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?

The synthesis typically involves multi-step routes, including:

  • Condensation : Starting with 4-methoxybenzylamine and a substituted isoxazole precursor under reflux conditions (e.g., using ethanol or DMF as solvents) .
  • Cyclization : Employing agents like polyphosphoric acid (PPA) or POCl₃ to form the isoxazolo[5,4-b]pyridine core .
  • Functionalization : Introducing the isopropyl and methyl groups via alkylation or nucleophilic substitution. Optimization : Key parameters include temperature control (70–120°C for cyclization), catalyst selection (e.g., Pd/C for hydrogenation), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromaticity (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₂H₂₃N₃O₃ requires m/z 377.17) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (≥98% purity threshold) .
  • X-Ray Crystallography : Resolves crystal packing and stereochemistry (if single crystals are obtainable) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for biological activity?

  • Analog Synthesis : Modify substituents (e.g., replace 4-methoxybenzyl with 4-chlorophenyl or alkyl groups) .
  • Biological Testing : Compare analogs in assays (e.g., IC₅₀ values in kinase inhibition or antimicrobial activity).
  • Key Findings : The isopropyl group enhances lipophilicity (logP ~2.5), while the methoxybenzyl moiety improves target binding affinity .

Q. What computational approaches predict binding affinity and interaction mechanisms with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or JAK2) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energies (ΔG ≤ -30 kcal/mol suggests strong affinity) .

Q. How can researchers resolve discrepancies in biological activity data across experimental models?

  • Model Selection : Compare results in cell lines (e.g., HCT-116 vs. HeLa) and animal models (e.g., murine xenografts) .
  • Dose-Response Curves : Ensure consistent dosing (e.g., 1–100 µM range) and endpoint measurements (e.g., ATP-based viability assays).
  • Meta-Analysis : Use tools like RevMan to aggregate data from independent studies and identify outliers .

Q. What strategies mitigate challenges in scale-up synthesis while maintaining stereochemical fidelity?

  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., epimerization) during cyclization .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
  • Quality Control : Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess ≥99% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.